Product packaging for 3-Amino-3-(oxan-4-yl)propanoic acid(Cat. No.:CAS No. 887586-62-1)

3-Amino-3-(oxan-4-yl)propanoic acid

Cat. No.: B3295357
CAS No.: 887586-62-1
M. Wt: 173.21 g/mol
InChI Key: LGOBVYUKERSQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(oxan-4-yl)propanoic acid is a non-proteinogenic beta-amino acid derivative of significant interest in medicinal chemistry and antimicrobial research. The compound features a propanoic acid backbone substituted at the C3 position with both an amino group and an oxan-4-yl (tetrahydropyran) ring, a saturated heterocycle known to improve pharmacokinetic properties in drug candidates . This unique structure makes it a valuable scaffold for constructing novel bioactive molecules, particularly in the development of compounds that target multidrug-resistant bacterial and fungal pathogens . Research into similar amino acid derivatives bearing substituted phenyl moieties has demonstrated potent and broad-spectrum activity against challenging ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis , as well as drug-resistant Candida species, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL . The mechanism of action for such compounds often involves inhibition of essential enzymes in bacterial cell wall biosynthesis, such as those in the MurA-F pathway, which are crucial for peptidoglycan formation . As a building block, this amino acid is supplied exclusively for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B3295357 3-Amino-3-(oxan-4-yl)propanoic acid CAS No. 887586-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOBVYUKERSQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 3 Oxan 4 Yl Propanoic Acid

Historical Development of β-Amino Acid Synthetic Approaches

The journey to synthesize β-amino acids has been marked by several key methodologies. Early approaches often involved the homologation of α-amino acids, such as the Arndt-Eistert synthesis. While effective, this method requires the use of hazardous diazomethane. Other classical strategies include the conjugate addition of amine nucleophiles to Michael acceptors and Mannich-type reactions. These foundational methods, however, often necessitate pre-functionalized starting materials and can involve multi-step sequences.

Contemporary Strategies for Racemic Synthesis of 3-Amino-3-(oxan-4-yl)propanoic Acid

Modern organic synthesis offers several efficient methods for the preparation of racemic β-amino acids. A notable strategy involves the Michael-type addition of a malonate to an N-protected α-amidoalkyl sulfone, followed by hydrolysis to yield the β-amino acid. This approach is valued for its simplicity, cost-effectiveness, and suitability for large-scale production.

Another contemporary approach is the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid. This method has proven effective for synthesizing various racemic 2-amino-3-(heteroaryl)propanoic acids in good yields.

A three-component reaction involving an aldehyde, dimedone, and a CH acid can also be employed to synthesize related cyclic structures, which can serve as precursors or analogs. This method is efficient for creating molecular diversity.

For the specific synthesis of this compound, a likely racemic route would involve the reaction of 4-oxanecarbaldehyde with a suitable nitrogen source and a two-carbon component that can be converted to a carboxylic acid.

Enantioselective and Diastereoselective Synthetic Routes

The demand for enantiomerically pure β-amino acids has driven the development of sophisticated asymmetric synthetic methods. These strategies are crucial for producing compounds with specific biological activities.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This well-established strategy has been widely used in the synthesis of β-amino acids. For instance, chiral oxazolidinones, popularized by Evans, have been instrumental in asymmetric aldol reactions to set the stereochemistry of β-hydroxy-γ-amino acids, which can be precursors to β-amino acids. wikipedia.orgnih.gov Similarly, tert-butanesulfinamide has emerged as a versatile chiral auxiliary for the synthesis of chiral amines through the stereoselective addition of nucleophiles to N-tert-butanesulfinylimines. us.es

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryKey Applications in Synthesis
OxazolidinonesAsymmetric alkylation and aldol reactions. wikipedia.org
CamphorsultamVarious asymmetric transformations. wikipedia.org
PseudoephedrineAsymmetric alkylation reactions. wikipedia.org
tert-ButanesulfinamideSynthesis of chiral amines via addition to sulfinylimines. us.es

Catalytic Asymmetric Synthesis (Transition Metal Catalysis, Organocatalysis, Biocatalysis)

Catalytic asymmetric synthesis represents a more atom-economical and efficient approach to enantiomerically pure compounds. rsc.org

Hydrogenation-Based Approaches

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral β-amino acids. researchgate.net This method typically involves the hydrogenation of β-(acylamino)acrylates or unprotected β-enamine esters using chiral transition metal catalysts, often based on rhodium or iridium. acs.orgacs.org The use of chiral ligands, such as Josiphos-type ligands, can lead to high yields and excellent enantioselectivities. acs.org A significant advantage of some modern hydrogenation methods is the ability to hydrogenate unprotected enamines, which simplifies the synthetic sequence by avoiding protection and deprotection steps. acs.org

Table 2: Selected Catalytic Systems for Asymmetric Hydrogenation

Catalyst SystemSubstrate TypeTypical Enantioselectivity (ee)
Rh-JosiphosUnprotected β-enamine esters93-97% acs.org
Ir/f-phamidolα-dibenzylamino β-ketoesters>99% rsc.org
Mannich-Type Reactions for Stereocontrol

The asymmetric Mannich reaction is a convergent and efficient method for constructing chiral β-amino acid derivatives. acs.org This reaction involves the addition of an enolate or its equivalent to an imine, with stereocontrol achieved through the use of chiral catalysts. oup.com

Organocatalysis has emerged as a particularly effective strategy for asymmetric Mannich reactions. Chiral catalysts, such as proline derivatives and thiourea-based catalysts, can activate the reactants and facilitate highly enantioselective additions. acs.orgnih.gov For example, thiourea derivatives have been shown to catalyze the addition of silyl ketene acetals to N-Boc-aldimines with excellent enantioselectivity. acs.org

Biocatalysis offers a green and highly selective alternative for Mannich-type reactions. Enzymes, such as pyridoxal 5'-phosphate (PLP)-dependent enzymes, have been engineered to catalyze stereoselective intermolecular Mannich reactions between free α-amino acids and imines, providing a direct route to chiral α,β-diamino acids. nih.gov

Table 3: Catalytic Asymmetric Mannich-Type Reactions

Catalyst TypeReactantsKey Features
Proline-derived tetrazoleAldehydes and N-carbamoyl iminesProvides rapid access to chiral β-amino aldehydes. nih.gov
Thiourea-based catalystSilyl ketene acetals and N-Boc aldiminesHigh enantioselectivity for β-aryl-β-amino acids. acs.org
PLP-dependent enzymeFree α-amino acids and enolizable cyclic iminesOne-step enzymatic synthesis with high enantio- and diastereocontrol. nih.gov
Conjugate Addition Reactions

Conjugate addition, particularly the aza-Michael reaction, stands as a cornerstone for the synthesis of β-amino acids. This method involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this strategy would typically involve the reaction of an α,β-unsaturated ester, such as ethyl (oxan-4-yl)propenoate, with an ammonia (B1221849) equivalent.

The reaction is prized for its atom economy and straightforward approach to constructing the core β-amino acid backbone. illinois.edu The general mechanism involves the nucleophilic attack of an amine on the β-carbon of the unsaturated ester, generating a stabilized enolate intermediate, which is subsequently protonated to yield the β-amino ester product. Hydrolysis of the resulting ester furnishes the target carboxylic acid. Modern variations of this reaction can be performed under solvent-free and catalyst-free conditions, enhancing its environmental friendliness and cost-effectiveness. rsc.orgresearchgate.net

To achieve stereoselectivity, chiral auxiliaries can be employed on the nitrogen nucleophile or the Michael acceptor. Alternatively, asymmetric catalysis using chiral organocatalysts or metal complexes can provide enantiomerically enriched products.

Michael AcceptorNucleophileCatalyst/ConditionsProduct Type
α,β-Unsaturated EsterAmmonia / AmineSolvent-free, Room Tempβ-Amino Ester
α,β-Unsaturated ThioesterMalonic Acid Half-ThioesterCinchona-based Squaramideγ-Nitro Thioester mdpi.com
α,β-Unsaturated NitrileBenzyl AlcoholMilstein's Ru(PNN) pincer complexβ-Benzyloxy-nitrile nih.gov
AcrylatesAromatic AminesLipase TL IM, Continuous-flowβ-Amino Ester mdpi.com
Enzymatic Resolution and Derivatization

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure β-amino acids from a racemic mixture. This technique leverages the stereospecificity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the two. mdpi.com

For this compound, a typical resolution strategy would begin with the synthesis of a racemic ester, for example, the methyl or ethyl ester. This racemic mixture is then subjected to enzymatic hydrolysis in an aqueous buffer or a biphasic system. A lipase, such as Candida antarctica Lipase A (CAL-A) or Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), will selectively hydrolyze one of the ester enantiomers to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. mdpi.comresearchgate.net

The result is a mixture of an enantiomerically enriched carboxylic acid and the unreacted, oppositely configured ester. These two products, having different functional groups, can be readily separated using standard techniques like extraction or chromatography. This method is valued for its mild reaction conditions, exceptional enantioselectivity (often yielding ee >99%), and environmental compatibility. mdpi.com

EnzymeSubstrate TypeReactionKey Findings
Candida antarctica Lipase ARacemic alicyclic β-amino estersAcylation in diisopropyl etherExcellent enantioselectivity (E >200) researchgate.net
Burkholderia cepacia Lipase (PSIM)Racemic β-amino carboxylic ester hydrochloridesHydrolysis in iPr₂OProduct amino acids and unreacted esters with ≥99% ee mdpi.com
Candida rugosa LipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolTransesterificationHigh enantiomeric purity achieved (E = 67.5) mdpi.com
D-amino acid oxidase (RgDAAO) & Aminotransferase (TtAT)Racemic unnatural amino acidsCoupled oxidation-transaminationQuantitative conversion of racemic mixture to pure L-form nih.gov

Phase-Transfer Catalysis in Stereoselective Alkylations

Phase-transfer catalysis (PTC) is a valuable methodology for performing reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of amino acid synthesis, the O'Donnell amino acid synthesis is a classic example, enabling the alkylation of glycine derivatives to produce a wide range of unnatural α-amino acids. organic-chemistry.org

Adapting this strategy for the asymmetric synthesis of this compound would likely involve the alkylation of a suitable β-alanine enolate equivalent. A Schiff base of a β-alanine ester, such as ethyl N-(diphenylmethylene)-3-aminopropanoate, could be deprotonated at the α-carbon by a strong base (e.g., concentrated NaOH) in a biphasic system.

A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, transports the enolate from the aqueous or solid interface into the organic phase. organic-chemistry.orgaustinpublishinggroup.com In the organic phase, the chiral environment created by the catalyst directs the stereoselective alkylation of the enolate with a suitable electrophile, such as 4-halomethyl-oxane. Subsequent hydrolysis of the imine and ester functionalities yields the enantiomerically enriched target β-amino acid. The enantioselectivity of the process is highly dependent on the structure of the catalyst, the solvent, and the reaction conditions. researchgate.net

Catalyst FamilyCatalyst ExampleApplicationTypical Outcome
Cinchona Alkaloid-DerivedO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideAsymmetric alkylation of glycine iminesHigh yields and enantioselectivities (ee up to 99%) organic-chemistry.org
Maruoka CatalystsSpiro-type chiral quaternary ammonium saltsAsymmetric alkylation of glycine iminesHigh enantioselectivity for α,α-dialkyl amino acids
Calixarene-BasedCinchona-functionalized crown ether-strapped calix sygnaturediscovery.comareneEnantioselective α-alkylation of glycine iminesExcellent catalytic performance at low catalyst loading (0.1 mol%) nih.gov

Practical Considerations for Large-Scale Synthesis and Process Chemistry

Transitioning the synthesis of this compound from laboratory-scale to large-scale production requires careful consideration of several practical factors to ensure safety, efficiency, cost-effectiveness, and sustainability. ug.edu.pl

Key considerations include:

Reagent Selection: Utilizing inexpensive, readily available, and non-hazardous starting materials and reagents is paramount. Protecting group strategies must be chosen carefully; for instance, Boc and Z groups are often preferred over Fmoc groups in large-scale solution-phase synthesis due to the formation of volatile by-products during deprotection. ug.edu.pl

Process Safety: The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated. Reaction conditions should be optimized to minimize exothermic events and ensure effective heat dissipation.

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Minimizing the use of stoichiometric reagents and solvents reduces both cost and environmental impact.

Purification and Isolation: The physical properties of intermediates (e.g., crystalline solids vs. oils) significantly impact the ease and efficiency of isolation and purification. Developing scalable crystallization methods is often preferred over chromatography.

Continuous-Flow Chemistry: Modern process chemistry increasingly employs continuous-flow technology as an alternative to traditional batch processing. Flow chemistry offers inherent safety advantages due to small reaction volumes (low holdup) and superior heat and mass transfer. rsc.org This can lead to shorter reaction times, higher productivity, and improved process control, making it a highly attractive option for the scalable synthesis of pharmaceutical intermediates. princeton.edu

ParameterBatch ProcessingContinuous-Flow Processing
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volumes and excellent temperature control. rsc.org
Scalability Often requires re-optimization of conditions for different scales.More straightforward scaling by running the system for longer durations.
Process Control Gradients in temperature and concentration can lead to variability.Precise control over reaction parameters (temperature, pressure, residence time). rsc.org
Efficiency Can involve long reaction times and significant downtime between batches.Often reduces reaction times and allows for continuous production, increasing throughput. princeton.edu
Footprint Requires large reactors and significant plant space.Compact reactor systems require less physical space.

Synthetic Diversification of the Oxan-4-yl Moiety in β-Amino Acid Scaffolds

The oxane (tetrahydropyran) ring in this compound is not merely a passive carrier but a key structural element that can be strategically modified to explore structure-activity relationships (SAR) in medicinal chemistry. Diversification of this moiety can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The tetrahydropyran (B127337) motif is a recognized scaffold in drug discovery, and its substitution patterns can significantly influence biological activity. nih.govresearchgate.net

Several strategies can be envisioned for the synthetic diversification of the oxane ring:

Functionalized Starting Materials: The synthesis can begin with a pre-functionalized tetrahydropyran derivative. For example, using a tetrahydropyran-4-one derivative as the starting material would allow for the introduction of diverse substituents at the 4-position of the final β-amino acid via reactions like reductive amination or Grignard additions at an earlier stage.

Modification of a Pre-existing Handle: A synthetic route could be designed to carry a versatile functional group on the oxane ring, such as a hydroxyl or an azide. This "handle" can then be elaborated in the later stages of the synthesis. For instance, a 4-hydroxytetrahydropyran scaffold can be converted to an azide, which can then participate in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce a wide variety of triazole-linked substituents. sygnaturediscovery.com

Ring Functionalization: Direct C-H functionalization of the oxane ring represents a more advanced strategy to introduce substituents at positions other than C4, offering novel vectors for chemical exploration.

These diversification strategies enable the creation of a library of analogs, which is essential for optimizing the pharmacological profile of lead compounds in drug discovery programs.

Diversification StrategyPrecursor MoietyKey ReactionIntroduced Functionality
Functionalized Starting MaterialTetrahydropyran-4-oneReductive AminationSubstituted amines
Functional Group Interconversion4-HydroxytetrahydropyranMitsunobu reaction, Azide formationAzide, Ether, Ester
Click Chemistry Derivatization4-AzidotetrahydropyranCu-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Substituted triazoles sygnaturediscovery.com
Ring-Closing Metathesis (RCM)Diene-containing amino acidGrubbs' CatalysisFused or spiro-oxacycles researchgate.net

Stereochemical Aspects and Conformational Analysis in Research

Elucidation of Absolute and Relative Stereochemistry

The core of 3-Amino-3-(oxan-4-yl)propanoic acid's stereochemistry lies at the C3 carbon, which is a stereogenic center bonded to four different groups: a hydrogen atom, an amino group, a carboxylic acid group (via the C2 carbon), and the oxan-4-yl ring. This gives rise to two enantiomers, (R)-3-Amino-3-(oxan-4-yl)propanoic acid and (S)-3-Amino-3-(oxan-4-yl)propanoic acid.

Absolute configuration refers to the precise three-dimensional arrangement of atoms at this chiral center, designated as R or S using the Cahn-Ingold-Prelog priority rules. ucalgary.ca The definitive determination of the absolute configuration for a novel compound like this would typically rely on single-crystal X-ray diffraction. nih.govthieme-connect.de This technique maps electron density to provide an unambiguous structural model, and through the use of anomalous dispersion effects, can distinguish between enantiomers. thieme-connect.de

Relative configuration describes the stereochemical relationship between different stereocenters within a molecule. ucalgary.caox.ac.uk While the parent compound has only one stereocenter, derivatives or more complex molecules incorporating this moiety could have multiple chiral centers, making the determination of their relative stereochemistry (e.g., syn vs. anti or cis vs. trans) essential. Chemical correlation, where the compound is converted to or synthesized from a molecule of known stereochemistry without affecting the chiral center, is another powerful method for assigning configuration. ucalgary.ca

Spectroscopic Techniques for Stereochemical Assignment in Research Contexts

In the absence of suitable crystals for X-ray analysis, or as a complementary approach, various spectroscopic methods are employed in research to assign stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a cornerstone of stereochemical elucidation. For diastereomeric compounds, NMR spectra will show distinct signals for each isomer. To determine the configuration of enantiomers, they can be converted into diastereomers by reaction with a chiral derivatizing agent (CDA). nih.gov Marfey's reagent, for example, is widely used for assigning the stereochemistry of amino acids by creating diastereomeric derivatives that are distinguishable by NMR and HPLC. nih.gov

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry can be used to separate and identify stereoisomers, particularly after derivatization with a CDA. The different retention times of the resulting diastereomers allow for their identification and quantification. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. Enantiomers produce mirror-image CD spectra, making it a useful tool for monitoring the stereochemical integrity of a sample. nih.gov

TechniqueApplication for Stereochemical AssignmentKey Principle
X-Ray Crystallography Absolute and relative configuration determination. nih.govDiffraction of X-rays by a single crystal to generate a 3D electron density map. thieme-connect.de
NMR Spectroscopy Relative configuration; absolute configuration via chiral derivatizing agents.Analysis of chemical shifts, coupling constants, and NOE effects. Diastereomers are chemically non-equivalent.
LC-MS with CDA Absolute configuration by comparison to standards. nih.govChromatographic separation of diastereomeric derivatives formed with a chiral derivatizing agent. nih.gov
Circular Dichroism Distinguishing between enantiomers and monitoring optical purity. nih.govDifferential absorption of circularly polarized light by a chiral molecule.

Computational Approaches to Conformational Landscape Exploration

Computational chemistry provides powerful tools for investigating the conformational preferences of flexible molecules like this compound, offering insights that can be difficult to obtain experimentally. nih.govmdpi.com

Molecular Mechanics (MM) employs classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. nih.gov It is computationally inexpensive, making it ideal for exploring the vast conformational space of the molecule. This involves rotations around the single bonds of the propanoic acid chain and the puckering of the oxane ring (which primarily adopts a chair conformation).

Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms over time, providing a dynamic view of the conformational landscape. nih.gov MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in a vacuum or in a solvent).

Computational MethodPrimary UseAdvantageLimitation
Molecular Mechanics (MM) Rapid exploration of conformational space.Computationally fast, suitable for large systems and long timescales.Less accurate; relies on pre-parameterized force fields.
Molecular Dynamics (MD) Simulating molecular motion and flexibility over time. nih.govProvides a dynamic picture of conformational equilibria and pathways.Accuracy is dependent on the quality of the force field.
Quantum Mechanics (QM) Accurate energy calculation and refinement of conformer geometries. unc.edunih.govHigh accuracy, accounts for electronic effects explicitly.Computationally expensive, limited to smaller systems or shorter timescales.

Impact of Oxan-4-yl Substitution on Local and Global Conformation

Local Conformation: The oxane ring itself preferentially adopts a chair conformation to minimize angle and torsional strain. The substituent at the C4 position can be either axial or equatorial. The large 3-aminopropanoic acid group would be expected to strongly prefer the equatorial position to minimize steric clashes (1,3-diaxial interactions) with the axial hydrogens on the oxane ring.

Global Conformation: The steric bulk of the equatorial oxane ring restricts rotation around the Cα-C(ring) single bond. This, in turn, influences the preferred torsional angles (φ/ψ analogs) of the amino acid backbone, limiting the accessible conformational space compared to a less hindered amino acid like alanine. nih.gov The polar oxygen atom within the ring can also act as a hydrogen bond acceptor, potentially influencing the orientation of the nearby amino and carboxylic acid groups.

Stereochemical Control in the Formation of Advanced Intermediates

The synthesis of a single, desired enantiomer of this compound or its use in constructing more complex molecules requires precise control over stereochemistry. This is a central theme in modern organic synthesis. ox.ac.uk Enantioselective synthesis aims to produce one enantiomer in excess over the other.

Common strategies that could be applied include:

Chiral Auxiliary-Based Synthesis: A chiral auxiliary, a temporary enantiopure group, can be attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction. Once the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) can be used to generate large quantities of an enantiomerically enriched product. acs.orgacs.org Asymmetric hydrogenation or asymmetric Michael additions are powerful examples of this approach.

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, lipases are known to perform enantioselective N-acylation of racemic amino esters, enabling their separation. researchgate.net

Achieving high stereochemical control is essential for producing advanced intermediates where the specific 3D arrangement of atoms is critical for its intended function.

Application of 3 Amino 3 Oxan 4 Yl Propanoic Acid As a Building Block

Incorporation into Peptide and Peptidomimetic Scaffolds

The inclusion of non-proteinogenic amino acids like 3-Amino-3-(oxan-4-yl)propanoic acid is a cornerstone of modern peptidomimetic design. These building blocks are used to create peptide-like molecules with improved pharmacological profiles, such as enhanced stability and specific conformational preferences. nih.gov

β-Peptides are oligomers of β-amino acids that are known to fold into stable, well-defined secondary structures, including helices, turns, and sheets, even with a small number of residues. ethz.ch The conformational rigidity of the oxane ring in this compound makes it an excellent monomer for inducing specific folding patterns in β-peptides. The synthesis of these peptides typically involves standard solid-phase peptide synthesis (SPPS) techniques. First, the monomer must be appropriately protected for stepwise assembly.

The synthesis of the protected building block, for example, Fmoc-3-amino-3-(oxan-4-yl)propanoic acid, can be achieved using established methods for β-amino acid preparation, such as the Arndt-Eistert homologation of a protected α-amino acid or a Mannich-type reaction. organic-chemistry.org Once the protected monomer is obtained, it can be incorporated into a growing peptide chain.

Table 1: Common Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Introduction Reagent Removal Conditions
Fluorenylmethyloxycarbonyl Fmoc Fmoc-OSu or Fmoc-Cl 20% Piperidine in DMF

This table presents common protecting groups and their standard conditions used in solid-phase peptide synthesis. researchgate.net

A highly successful strategy in peptidomimetic design involves the creation of mixed peptides containing both α- and β-amino acids. acs.org This approach allows for the fine-tuning of peptide structure and function, combining the native-like features of α-amino acids with the stability and conformational influence of β-amino acids. Incorporating a single this compound residue into an α-peptide sequence can dramatically alter its properties.

Research on the anti-angiogenic peptide anginex has shown that replacing specific α-amino acids with β³-amino acids can retain biological activity. acs.org The study demonstrated that the position of the α→β substitution was critical for maintaining the β-sheet structure essential for function. Similarly, the insertion of this compound into a peptide sequence could be used to:

Induce or stabilize specific β-turn structures. nih.gov

Present a unique vector for side-chain interactions via the oxane ring.

The synthesis of these α,β-mixed peptides follows standard SPPS protocols, with the protected oxan-4-yl β-amino acid being introduced at the desired position in the sequence.

A major drawback of natural peptide-based drugs is their rapid degradation by proteases in the body. A primary reason for incorporating unnatural amino acids is to overcome this limitation. nih.gov β-Peptides and α,β-peptides are renowned for their exceptional resistance to enzymatic cleavage. ethz.ch

The introduction of this compound into a peptide backbone confers proteolytic stability because the altered Cα-Cβ-N linkage of the β-amino acid is not recognized by the active sites of common proteases, which are highly specific for the Cα-N bond of α-amino acids. This inherent stability is a key advantage, making peptidomimetics containing this building block promising candidates for therapeutic development. ethz.chnih.gov The rigid cyclic nature of the side chain further sterically hinders the approach of proteases, adding another layer of protection.

Utilization in the Construction of Diverse Molecular Scaffolds for Chemical Biology

Amino acids serve as excellent hubs for the construction of multifunctional molecules and diverse chemical libraries. nih.gov this compound is a trifunctional scaffold, providing three distinct points for chemical modification: the N-terminus, the C-terminus, and the oxane ring. This allows for the generation of a wide array of molecular structures through combinatorial chemistry.

For instance, the core scaffold can be elaborated by:

N-Acylation: Attaching various carboxylic acids to the amino group.

C-Amidation: Coupling different amines to the carboxylic acid group.

Oxane Ring Modification: Although chemically robust, the oxane ring could be pre-functionalized before the amino acid synthesis to introduce additional diversity elements.

This strategy has been effectively used with other amino acid derivatives to create libraries of compounds screened for antimicrobial or anticancer activity. nih.gov The polar tetrahydropyran (B127337) ring can improve physicochemical properties like solubility, making the resulting scaffolds attractive for drug discovery programs.

Role in the Synthesis of Complex Natural Product Analogs

The tetrahydropyran (oxane) ring is a privileged structure found in numerous complex natural products, particularly polyether antibiotics and marine natural products. The synthesis of these molecules is often exceedingly complex and lengthy. A modern approach in medicinal chemistry is to synthesize simplified analogs that retain the key pharmacophoric features of the natural product but are more synthetically accessible.

This compound can serve as a key building block in a Diversity-Oriented Synthesis (DOS) strategy to generate libraries of natural product analogs. By incorporating the pre-formed oxane ring, synthetic efforts can focus on building complexity around this core, leading to novel molecules that mimic the spatial arrangement and functionality of more complex natural products.

Development of Novel Heterocyclic Systems Incorporating the Oxan-4-yl β-Amino Acid Framework

The inherent reactivity of the amine and carboxylic acid groups in this compound can be exploited to construct new, more complex heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the β-amino acid framework can be used to forge new rings.

Table 2: Potential Heterocyclic Scaffolds from an Amino Acid Precursor

Reactant(s) Resulting Heterocycle Synthetic Strategy Reference Example
Dicarbonyl Compound (e.g., 2,4-pentanedione) Dihydropyrimidinone Biginelli-type condensation nih.gov
Second Amino Acid Diketopiperazine Intramolecular cyclization of a dipeptide nih.gov
β-Ketoester Pyrrolinone Metalloimine cyclization nih.gov

This table illustrates plausible synthetic routes to new heterocyclic systems using an amino acid as a versatile starting material.

For example, the condensation of the amino and carboxyl groups with other bifunctional reagents can lead to the formation of novel fused or spirocyclic structures where a new heterocyclic ring is built onto the existing oxane framework. Such strategies, often performed on solid-phase, are powerful for generating unique molecular architectures for high-throughput screening. nih.gov

Molecular Recognition and Mechanistic Studies in Research

Theoretical and Computational Modeling of Ligand-Receptor Interactions

Theoretical and computational modeling are indispensable tools for predicting and understanding how a ligand might interact with a biological target, such as a protein receptor. For a molecule like 3-Amino-3-(oxan-4-yl)propanoic acid , molecular docking simulations would be a primary approach to predict its binding orientation and affinity within a target's binding site.

Key structural features of this compound that would be considered in computational models include:

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, allowing for ionic interactions with positively charged residues like lysine or arginine in a receptor pocket.

The Amino Group: This primary amine can also participate in hydrogen bonding and can be protonated to form salt bridges with negatively charged residues such as aspartate or glutamate.

The Tetrahydropyran (B127337) (Oxan) Ring: This saturated heterocyclic ring is a common motif in medicinal chemistry. Its oxygen atom can act as a hydrogen bond acceptor. The ring itself is conformationally restricted and can fit into hydrophobic pockets of a receptor. The preference of the bulky oxanyl group for an equatorial position on a cyclohexane-like chair conformation would also be a key consideration in modeling.

Molecular dynamics simulations could further be employed to study the stability of the predicted ligand-receptor complex over time, providing insights into the dynamic nature of the interaction and the role of solvent molecules. However, specific studies performing such modeling for This compound are not currently available in the literature.

Strategies for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are crucial for many cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can modulate PPIs are therefore of great therapeutic interest. nih.govnih.govscispace.comresearchgate.netrsc.org The development of PPI modulators is challenging due to the large and often flat nature of PPI interfaces.

Derivatives of This compound could be designed as PPI modulators by serving as scaffolds to which other chemical moieties are attached. These appended groups would be designed to mimic the key interacting residues (so-called "hot spots") of one of the protein partners. For instance, the core scaffold could be functionalized with aromatic or hydrophobic groups to interact with corresponding pockets at the PPI interface.

General strategies that could be applied include:

Fragment-Based Screening: The core This compound could be used as a starting fragment, and hits from a screen could be elaborated and optimized to increase affinity and specificity.

Structure-Based Design: If the structure of the target PPI is known, derivatives could be rationally designed to fit into key pockets and disrupt the interaction.

While these are established strategies for discovering PPI modulators, there is no published research specifically demonstrating the use of This compound derivatives for this purpose.

Design Principles for Enzyme Inhibition Mechanisms

Enzyme inhibitors are a major class of drugs. The design of enzyme inhibitors often relies on mimicking the substrate, the transition state, or by binding to an allosteric site. The This compound scaffold could be adapted for these purposes.

Competitive Inhibition: By modifying the core structure to resemble the natural substrate of an enzyme, derivatives could be designed to bind to the active site and competitively inhibit the enzyme. The amino and carboxyl groups could mimic the corresponding functionalities of a natural amino acid substrate.

Allosteric Inhibition: Derivatives could be designed to bind to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's activity. The tetrahydropyran ring could be a key feature for binding to such sites.

The design process would involve iterative cycles of synthesis and biological testing to establish a structure-activity relationship (SAR). While general principles of enzyme inhibition are well-understood, their specific application to the This compound scaffold has not been reported.

Exploring the Binding Modes and Selectivity of Derivatives

Understanding the binding mode and selectivity of a compound is critical for its development as a research tool or therapeutic agent. For derivatives of This compound , techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would be essential to determine the precise orientation and interactions within a target's binding site.

Selectivity is a major challenge in drug discovery. A compound may bind to multiple related proteins, leading to off-target effects. To improve selectivity, medicinal chemists often modify the structure of a lead compound. For example, the tetrahydropyran ring of This compound could be substituted at various positions to create derivatives with altered shapes and electronic properties, potentially leading to enhanced selectivity for a specific target.

A hypothetical study might involve synthesizing a library of derivatives with different substituents on the oxan ring and evaluating their binding affinity and selectivity against a panel of related proteins. This would allow for the development of a detailed SAR that could guide the design of more potent and selective compounds. However, no such SAR studies for This compound derivatives are currently documented.

Probing Biological Pathways through Molecular Design

Molecular probes are essential tools for dissecting complex biological pathways. These are typically small molecules designed to interact with a specific target in a cell, allowing researchers to study the target's function. Derivatives of This compound could be developed into molecular probes.

For example, a derivative with high affinity and selectivity for a particular enzyme could be used to inhibit that enzyme in cells, allowing researchers to study the downstream consequences and elucidate the enzyme's role in a specific pathway. Furthermore, the scaffold could be tagged with a fluorescent dye or a radioactive isotope to enable visualization of the target protein within a cell or organism.

The development of such probes would rely on the principles of molecular design discussed in the previous sections, including computational modeling, SAR studies, and biophysical characterization of binding. The lack of foundational research on the bioactivity of This compound and its derivatives currently limits its application as a molecular probe.

Advanced Analytical and Characterization Methodologies for Research Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Amino-3-(oxan-4-yl)propanoic acid, it would be used to trace the spin systems of the propanoic acid backbone and the tetrahydropyran (B127337) ring, confirming the attachment of the amino acid moiety to the C4 position of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for connecting molecular fragments. For instance, an HMBC experiment would show a correlation between the proton at the chiral center (C3 of the propanoic acid) and the carbons of the tetrahydropyran ring (C3', C4', C5'), unequivocally confirming the substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's preferred conformation in solution. For example, NOESY could reveal the spatial proximity between the C3 proton and specific axial or equatorial protons on the tetrahydropyran ring, offering insights into the rotational preferences around the C-C bond connecting the two structural motifs.

The data obtained from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

Table 1: Illustrative High-Resolution NMR Assignments for this compound in D₂O

Position δ ¹³C (ppm) δ ¹H (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
Propanoic Acid Moiety
C1 (COOH) 175.8 - H2a, H2b, H3 H3
C2 (CH₂) 42.5 2.6 (H2a), 2.7 (H2b) C1, C3, C4' H3, H3', H5'
C3 (CH) 55.2 3.5 (H3) C1, C2, C4', C3', C5' H2a, H2b, H3', H5'
Oxane Moiety
C2', C6' 67.9 3.9 (ax), 3.4 (eq) C3', C4', C5' H3', H5' (axial-axial)
C3', C5' 34.1 1.8 (ax), 1.3 (eq) C2', C4', C6' H2', H4', H6' (axial-axial)

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for verifying the chemical and stereochemical purity of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is the gold standard for purity analysis. Since the compound lacks a strong UV chromophore, traditional UV detection may not be sufficiently sensitive or universally applicable to all potential impurities. researchgate.net A gradient elution method on a reversed-phase column (e.g., C18) is typically developed to separate the main compound from any starting materials, by-products, or degradation products. nih.gov The purity is then determined by the area percentage of the main peak relative to the total area of all detected peaks.

Enantiomeric Excess (e.e.) Determination: The C3 atom of the propanoic acid moiety is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-3-Amino-3-(oxan-4-yl)propanoic acid. Determining the enantiomeric purity is critical, as different enantiomers can have vastly different biological activities. researchgate.net This is achieved using chiral HPLC.

Direct separation of the enantiomers is preferred as it avoids potential racemization or kinetic resolution issues associated with derivatization. sigmaaldrich.com This is accomplished using a Chiral Stationary Phase (CSP). For amino acids, common successful CSPs include:

Macrocyclic Glycopeptide-based CSPs: Columns like Astec CHIROBIOTIC® T (based on teicoplanin) are highly effective for separating underivatized amino acids. sigmaaldrich.com They operate via multiple interaction mechanisms including ionic, hydrogen bonding, and steric interactions.

Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic phases, such as CHIRALPAK® ZWIX, are also designed for the direct stereoselective resolution of amino acids and can be used with LC-MS compatible mobile phases. chiraltech.com

The mobile phase composition, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer with additives, is carefully optimized to achieve baseline separation of the two enantiomers. sigmaaldrich.comchiraltech.com The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Table 2: Example Chiral HPLC Method for Enantiomeric Excess Determination

Parameter Condition
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm sigmaaldrich.com
Mobile Phase 80:20:0.1 (v/v/v) Methanol / Water / Formic Acid
Flow Rate 1.0 mL/min
Detection ESI-MS or ELSD
Hypothetical Retention Time (R-enantiomer) 12.5 min
Hypothetical Retention Time (S-enantiomer) 14.8 min

| Resolution (Rs) | > 2.0 |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

While NMR provides information on the average structure in solution, single-crystal X-ray crystallography provides a precise, static picture of the molecule in the solid state. This technique yields definitive information on bond lengths, bond angles, and the absolute configuration of the chiral center.

To perform this analysis, a high-quality single crystal of this compound must be grown. Upon successful diffraction, the resulting electron density map allows for the determination of:

Absolute Configuration: For a chiral compound, X-ray crystallography can unambiguously determine whether the synthesized material is the R- or S-enantiomer, provided a heavy atom is present or through anomalous dispersion effects.

Conformation: The analysis reveals the exact conformation of the molecule in the crystal lattice, including the chair conformation of the tetrahydropyran ring and the torsion angles describing the orientation of the amino acid side chain relative to the ring.

Intermolecular Interactions: It provides a detailed map of the hydrogen bonding network and other non-covalent interactions (e.g., van der Waals forces) that dictate the crystal packing. In its zwitterionic form, the ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups would be expected to form strong, charge-assisted hydrogen bonds, creating a stable three-dimensional lattice.

Although no public crystal structure is available for this specific compound, analysis would yield data similar to that shown in the illustrative table below.

Table 3: Illustrative X-ray Crystallographic Data for (R)-3-Amino-3-(oxan-4-yl)propanoic acid

Parameter Illustrative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.8 Å, b = 9.2 Å, c = 15.4 Å, α=β=γ=90°
Bond Length (C3-N) 1.48 Å
Bond Length (C3-C4') 1.53 Å
Bond Angle (N-C3-C2) 110.5°
Torsion Angle (N-C3-C4'-C3') 175° (anti-periplanar)

| Key Hydrogen Bond (N-H···O=C) | 2.85 Å |

Advanced Mass Spectrometry for Mechanistic Pathway Interrogation

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are powerful tools for probing molecular structure and investigating reaction mechanisms. For this compound, electrospray ionization (ESI) would be a soft ionization method to generate the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ in the gas phase.

Collision-Induced Dissociation (CID) of the parent ion in an MS/MS experiment generates a characteristic fragmentation pattern that serves as a structural fingerprint. Key fragmentations would likely include:

Loss of water (H₂O) from the carboxylic acid.

Loss of ammonia (B1221849) (NH₃) from the amino group.

Cleavage of the C2-C3 bond, leading to fragments corresponding to the amino-tetrahydropyran portion.

Ring-opening fragmentation of the tetrahydropyran moiety.

Beyond structural confirmation, advanced MS can be used to interrogate mechanistic pathways. For example, if this compound were part of a metabolic or degradation study, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) could be used to trace its fate. By monitoring for expected and unexpected metabolites and analyzing their fragmentation patterns, one can identify biotransformations such as hydroxylation, oxidation, or conjugation. Isotope labeling studies, where a stable isotope (e.g., ¹³C or ¹⁵N) is incorporated into the molecule, coupled with MS analysis, provide a definitive method for tracking the atoms of the parent compound through a complex reaction or biological system, thus elucidating the mechanistic pathway.

Future Directions and Emerging Research Avenues

Expansion of Synthetic Methodologies to Access Novel Derivatives

The development of robust and versatile synthetic routes is fundamental to exploring the chemical space around 3-amino-3-(oxan-4-yl)propanoic acid. Future efforts will likely focus on creating a diverse library of derivatives with modifications at various positions of the molecule. This includes the synthesis of analogues with different substituents on the oxane ring, as well as variations in the amino and carboxylic acid functionalities. Such synthetic expansion will provide a rich collection of compounds for biological screening and structure-activity relationship (SAR) studies.

Integration into Combinatorial Chemistry and Library Synthesis for Accelerated Discovery

To expedite the discovery of new drug candidates, the integration of this compound into combinatorial chemistry workflows is a promising strategy. High-throughput synthesis techniques can be employed to generate large, diverse libraries of compounds based on this scaffold. This approach, coupled with rapid biological screening, will accelerate the identification of molecules with desired therapeutic properties.

Advanced Computational Design of Next-Generation Peptidomimetics

The incorporation of this compound into peptides can lead to the development of next-generation peptidomimetics with enhanced stability and biological activity. nih.gov Advanced computational modeling and molecular dynamics simulations will play a crucial role in designing these peptidomimetics. warwick.ac.uk These in silico methods can predict the conformational preferences of peptides containing the oxane-substituted β-amino acid, guiding the synthesis of molecules with specific three-dimensional structures tailored for optimal interaction with biological targets. warwick.ac.uknih.gov

Exploration of New Biological Targets and Research Applications

While the initial focus may be on known biological targets, future research should aim to uncover novel therapeutic applications for derivatives of this compound. Screening these compounds against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities. nih.govdebuglies.commdpi.com For instance, derivatives of similar propanoic acid compounds have shown potential as antimicrobial and anticancer agents, suggesting that analogues of this compound could also be explored for these applications. mdpi.comnih.govnih.govnih.govnih.gov

Unexplored Stereoisomeric Forms and Their Potential Research Utility

The stereochemistry of this compound is a critical aspect that warrants further investigation. The synthesis and biological evaluation of all possible stereoisomers will provide a deeper understanding of the structure-activity relationships. deepdyve.com Different stereoisomers can exhibit distinct biological profiles, and the identification of the most active and selective isomer is a key step in the drug development process. researchgate.net

Q & A

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Methodology :
  • Analog synthesis : Replace oxan-4-yl with piperidin-4-yl or cyclohexyl groups to assess steric/electronic effects .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors (amine) and hydrophobic regions (oxane ring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.